molecular formula C17H13F3N4O3 B2426989 (5-Methylisoxazol-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1396791-72-2

(5-Methylisoxazol-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2426989
CAS No.: 1396791-72-2
M. Wt: 378.311
InChI Key: SLMBBGYNFIZJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylisoxazol-3-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H13F3N4O3 and its molecular weight is 378.311. The purity is usually 95%.
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Scientific Research Applications

Isoxazole and Oxadiazole Derivatives

Isoxazole and oxadiazole derivatives have been synthesized and studied for their biological activities. For instance, novel isoxazole-, 1,2,4 oxadiazole-, and (1H-pyrazol-4-yl)-methanone oxime derivatives were synthesized from N-hydroxy-1H-pyrazole-4-carbimidoyl chloride. The structures of these products were confirmed by spectral data, and their antibacterial activity was evaluated, demonstrating the potential use of these compounds in developing new antibacterial agents (Sangepu, Gandu, Anupoju, & Jetti, 2016).

Azetidinone Derivatives

Azetidinones, another structural component, have been investigated for various biological activities. A study explored the reactions of azetidinones with alcohols and acids, revealing insights into the chemical behavior and potential applications of azetidinone derivatives in synthesizing pharmacologically active compounds (Corbett & Stoodley, 1974).

Combined Derivatives

Research has also focused on compounds combining elements of isoxazole, oxadiazole, and azetidinone. For example, a series of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated for their anticonvulsant activities, demonstrating the therapeutic potential of such compounds (Malik & Khan, 2014).

Molecular Interactions and Crystal Structure

Studies on the crystal packing of 1,2,4-oxadiazole derivatives have shown the role of non-covalent interactions, such as lone pair-π interactions and halogen bonding, in their supramolecular architectures. These findings contribute to the understanding of the structural and electronic properties of these compounds, which is crucial for their application in material science and drug design (Sharma, Mohan, Gangwar, & Chopra, 2019).

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3/c1-9-5-13(22-26-9)16(25)24-7-11(8-24)15-21-14(23-27-15)10-3-2-4-12(6-10)17(18,19)20/h2-6,11H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMBBGYNFIZJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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